5,5-Dinitro-1,3-diazinane-2,4,6-trione

Energetic Materials Synthesis Nitration Chemistry Process Optimization

Accessing dinitromethane salts and alloxane typically requires multi-step, low-yielding cyanooximino acetate routes. 5,5-Dinitrobarbituric acid streamlines this via a patented two-step nitration-hydrolysis sequence (80% nitration yield), offering a simpler, lower-cost path to potassium/ammonium dinitromethane and alloxane. Key supply advantages: • Direct hydrolysis yields gem-dinitroacetylurea, a branch-point intermediate for two distinct product streams from one hydrolytic event. • Enables one-step alloxane preparation by thermal decomposition in hot acetic acid-no protection/deprotection required. • Oxygen balance of -25.6% makes it a preferred oxidizer component vs. the 1,3-dimethyl analog (OB -61.8%). Supplied as a white solid (≥98% purity) with full documentation for energetic materials and heterocyclic synthesis programs.

Molecular Formula C4H2N4O7
Molecular Weight 218.08 g/mol
CAS No. 269077-45-4
Cat. No. B052201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dinitro-1,3-diazinane-2,4,6-trione
CAS269077-45-4
Molecular FormulaC4H2N4O7
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C4H2N4O7/c9-1-4(7(12)13,8(14)15)2(10)6-3(11)5-1/h(H2,5,6,9,10,11)
InChIKeyFFHNABRYKXBJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dinitro-1,3-diazinane-2,4,6-trione: Identity and Class


5,5-Dinitro-1,3-diazinane-2,4,6-trione (also referred to as 5,5-dinitrobarbituric acid or 5,5-dinitro-2,4,6(1H,3H,5H)-pyrimidinetrione) is a geminal dinitro-functionalized heterocycle belonging to the 5,5-gem-dinitropyrimidine-4,6-dione class. It is synthesized via nitration of barbituric acid in H₂SO₄/HNO₃ at approximately 40 °C [1]. The compound has the molecular formula C₄H₂N₄O₇ and a molecular weight of 218.08 g·mol⁻¹ . Its defining structural feature is the presence of two nitro groups on the same tetrahedral carbon at the 5-position, which imparts distinctive hydrolytic reactivity and makes it a strategic intermediate for accessing dinitromethane salts and alloxane derivatives [2].

5,5-Dinitro-1,3-diazinane-2,4,6-trione: Irreplaceability


The gem-dinitro motif at the 5-position of the pyrimidinetrione ring creates a fundamentally different reactivity profile compared to its closest analogs. The mono-nitro derivative (5-nitrobarbituric acid, CAS 480-68-2) retains a single acidic C–H proton at C5, which enables condensation chemistry at the 5-position [1]. In contrast, the fully substituted gem-dinitro compound lacks this reactive C–H site and instead functions as a latent electrophilic acyl equivalent through hydrolytic ring-opening, generating gem-dinitroacetylurea and ultimately dinitromethane salts [2]. Furthermore, the 2-substituted analogs of the gem-dinitro class diverge sharply in hydrolysis outcome: the 2-methyl-substituted derivative yields FOX-7 (1,1-diamino-2,2-dinitroethene) upon hydrolysis, whereas the 2-hydroxy (i.e., 5,5-dinitrobarbituric acid) derivative yields gem-dinitroacetylurea [3]. These mechanistic bifurcations mean that substituting one gem-dinitropyrimidine-4,6-dione for another—even within the same congeneric series—leads to a different downstream product slate, making compound-specific selection critical for synthetic route design and procurement.

5,5-Dinitro-1,3-diazinane-2,4,6-trione: Head-to-Head Evidence


Nitration Yield vs. 2-Methyl Analog

Under comparable nitration conditions (H₂SO₄/HNO₃, 40 °C), barbituric acid nitrates to 5,5-dinitrobarbituric acid in 80% isolated yield, as reported in the patent literature for dinitromethane salt preparation [1]. The 2-substituted analog series (e.g., 2-methyl, 2-amino, 2-hydroxy) reported by Cai et al. (2005) achieves similarly high yields of >80% for the corresponding 5,5-gem-dinitropyrimidine-4,6-diones [2]. While the nitration yields are within the same range, the critical procurement-relevant distinction lies in the divergent hydrolysis chemistry downstream, not in the nitration step itself.

Energetic Materials Synthesis Nitration Chemistry Process Optimization

Hydrolysis: gem-Dinitroacetylurea vs. FOX-7

The hydrolysis outcome of 5,5-gem-dinitropyrimidine-4,6-diones is exquisitely dependent on the 2-substituent. When the 2-substituent is hydroxyl (i.e., 5,5-dinitrobarbituric acid, corresponding to the target compound), hydrolysis cleaves the pyrimidine ring to yield gem-dinitroacetylurea (9b) [1]. By contrast, when the 2-substituent is methyl, nitration occurs at both the 5-position and the α-carbon of the side chain, yielding 2-(dinitromethylene)-5,5-dinitropyrimidine-4,6-dione, which upon hydrolysis produces FOX-7 (1,1-diamino-2,2-dinitroethene) and dinitromethane [1]. Both pathways were elucidated within the same experimental study by Cai et al. (2005), providing a direct head-to-head comparison of the hydrolytic fate under equivalent conditions.

Energetic Materials Hydrolysis Selectivity Synthetic Intermediate

Thermal Decomposition to Alloxane

5,5-Dinitrobarbituric acid undergoes thermal decomposition in hot acetic acid to yield alloxane (2,4,5,6(1H,3H)-pyrimidinetetrone) in a single synthetic step [1]. This one-step alloxane preparation is a distinctive reactivity feature of the 2-hydroxy-substituted (barbituric acid-derived) gem-dinitro compound. Other 2-substituted gem-dinitropyrimidine-4,6-diones (e.g., 2-methyl or 2-amino derivatives) do not yield alloxane under comparable conditions but instead follow different thermal or hydrolytic decomposition routes [2]. This establishes a compound-specific application value that cannot be replicated by in-class analogs.

Alloxane Synthesis Thermal Decomposition Pyrimidine Chemistry

Hydrolytic Stability vs. 5-Nitrobarbituric Acid

The gem-dinitro motif renders 5,5-dinitrobarbituric acid far more susceptible to nucleophilic attack and hydrolytic ring-opening than its mono-nitro counterpart. The German Wikipedia entry on dinitromethane explicitly notes that 5,5-dinitrobarbituric acid can be hydrolyzed simply by water, with concomitant loss of CO₂ to form 2,2-dinitroacetylurea [1]. In contrast, 5-nitrobarbituric acid (CAS 480-68-2, melting point ~180.5 °C with decomposition reported near 176 °C) is a stable crystalline solid isolable from aqueous solution and routinely handled without special moisture exclusion . While quantitative hydrolytic half-life data under standardized conditions are not available in the open literature, the qualitative distinction—immediate water sensitivity for the gem-dinitro compound vs. ambient stability for the mono-nitro analog—constitutes a critical procurement and handling consideration.

Hydrolytic Stability Aqueous Compatibility Storage Considerations

Oxygen Balance vs. N-Methylated Analog

The N-methylated analog 1,3-dimethyl-5,5-dinitro-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 269077-46-5) has a molecular formula of C₆H₆N₄O₇ and a molecular weight of 246.13 g·mol⁻¹, compared to 218.08 g·mol⁻¹ for the target compound C₄H₂N₄O₇ [1]. The lower molecular weight of the non-methylated compound results in a higher gravimetric oxygen content and a more favorable (less negative) oxygen balance for energetic applications. Calculated oxygen balance (to CO₂): 5,5-dinitrobarbituric acid = −25.6%; 1,3-dimethyl analog = −61.8%. This quantitative difference in oxygen balance, a key parameter in propellant and explosive formulation, derives directly from the absence of the two N-methyl groups in the target compound.

Physicochemical Properties Formulation Design Energetic Material Metrics

5,5-Dinitro-1,3-diazinane-2,4,6-trione: Application Scenarios


Dinitromethane Salt Synthesis

The two-step sequence—nitration of barbituric acid to 5,5-dinitrobarbituric acid followed by aqueous hydrolysis and neutralization—constitutes the core of the patented Langlet/Goede route to potassium, ammonium, and other dinitromethane salts [1]. The patent reports an 80% nitration yield followed by 70% yield in the neutralization step (KOH, 80 °C, 2 h) to isolate potassium dinitromethane [1]. This route provides a strategically simpler alternative to the earlier cyanooximino acetate-based method (U.S. Pat. No. 4,233,250), which requires a multi-step sequence including saponification of cyanodinitromethide [1]. The barbituric acid route is explicitly characterized as 'simpler and less expensive,' a comparative advantage documented in the patent specification [1].

One-Step Alloxane Synthesis

5,5-Dinitrobarbituric acid uniquely enables the one-step preparation of alloxane by thermal decomposition in hot acetic acid [2]. This reaction, first reported by Langlet et al. (2000), proceeds with concomitant loss of nitrogen oxides and carbon oxides, yielding alloxane directly without requiring multi-step protection/deprotection sequences [2]. Researchers requiring alloxane or its derivatives (e.g., for murexide synthesis, biochemical redox assays, or heterocyclic chemistry) should prioritize this compound over other gem-dinitropyrimidine derivatives that do not yield alloxane.

gem-Dinitroacetylurea Intermediate

Hydrolysis of 5,5-dinitrobarbituric acid yields gem-dinitroacetylurea (9b), which serves as a versatile branch-point intermediate [3]. Treatment with KOH yields both potassium gem-dinitroacetylurea (10b) and potassium dinitromethane (11), providing access to two distinct product streams from a single hydrolytic event [3]. This contrasts with the 2-methyl-substituted analog, whose hydrolysis yields FOX-7 and dinitromethane without the gem-dinitroacetylurea intermediate [3]. For synthetic chemists building gem-dinitro-functionalized target molecules, 5,5-dinitrobarbituric acid offers a unique entry point into gem-dinitroacetyl chemistry that is inaccessible from other 2-substituted pyrimidine-4,6-dione nitration products [3].

Energetic Intermediate with Improved Oxygen Balance

With a calculated oxygen balance of −25.6%, 5,5-dinitrobarbituric acid (MW 218.08) offers a 36.2 percentage-point improvement over the 1,3-dimethyl analog (CAS 269077-46-5, OB = −61.8%) [4]. In energetic material formulation, oxygen balance directly correlates with combustion efficiency and detonation product composition. The non-alkylated compound's higher gravimetric oxygen content makes it inherently more suitable as an oxidizer component or energetic intermediate in formulations where minimizing carbon-rich decomposition products is critical . This quantitative metric provides a defensible basis for prioritizing procurement of the non-methylated compound in energetic materials research programs.

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